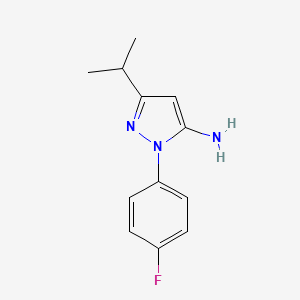

1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine

Description

Contextualization within Pyrazole (B372694) Chemistry: Historical Perspectives and Contemporary Significance

The history of pyrazole chemistry dates back to the late 19th century, with the German chemist Ludwig Knorr first coining the term "pyrazole" in 1883. nih.gov The fundamental pyrazole structure is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The synthesis of the parent pyrazole was first achieved by Hans von Pechmann in 1898. nih.gov Early research into pyrazole derivatives led to the discovery of their therapeutic properties, with compounds like antipyrine (B355649) (phenazone) being used for their analgesic and antipyretic effects.

Over the decades, the versatility of pyrazole synthesis, most notably the Knorr pyrazole synthesis involving the condensation of β-dicarbonyl compounds with hydrazines, has allowed for the creation of a vast library of substituted pyrazoles. mdpi.com This has cemented the pyrazole scaffold as a "privileged structure" in medicinal chemistry. nih.gov

In contemporary chemical research, pyrazoles are integral to the development of a wide array of functional molecules. Their significance spans from pharmaceuticals to agrochemicals and materials science. The metabolic stability of the pyrazole ring and its ability to act as a versatile pharmacophore have contributed to its presence in numerous commercially successful drugs. nih.gov

Table 1: General Properties of the Pyrazole Core

| Property | Description |

| Molecular Formula | C₃H₄N₂ |

| Molar Mass | 68.08 g/mol |

| Aromaticity | Aromatic, with a 6-π electron system |

| Basicity | Weakly basic |

| Reactivity | Susceptible to both electrophilic and nucleophilic substitution |

Rationale for Academic Investigation of 1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine and Related Pyrazole-5-amine Scaffolds

The academic and industrial interest in This compound and related pyrazole-5-amine scaffolds is multifaceted, stemming from the unique combination of its structural motifs.

The pyrazole-5-amine core is a highly versatile building block in medicinal chemistry. nih.govnih.gov The amino group at the 5-position provides a crucial point for further functionalization and can act as a hydrogen bond donor, which is often critical for binding to biological targets such as enzymes and receptors. nih.govnih.gov This scaffold is a key component in a variety of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. nih.govnih.gov

The presence of a 4-fluorophenyl group at the N1 position is another feature that warrants investigation. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. mdpi.com The 4-fluoro substitution pattern is particularly prevalent in many approved drugs.

The isopropyl group at the C3 position, while seemingly simple, allows for the exploration of structure-activity relationships (SAR). By varying the size and nature of the alkyl substituent at this position, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with a biological target.

The combination of these three components in This compound makes it a promising candidate for screening in various biological assays and for use as a scaffold in the development of new therapeutic agents.

Overview of Key Research Areas Pertaining to this compound

Given the structural features of This compound , its investigation is likely to be focused on several key areas of medicinal chemistry, primarily driven by the established biological activities of analogous compounds.

One of the most prominent research areas for pyrazole-5-amine derivatives is in the development of kinase inhibitors . nih.govnih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.gov The pyrazole scaffold has been shown to be an effective hinge-binding motif in many kinase inhibitors. nih.gov The N-aryl substitution, as seen with the 4-fluorophenyl group, and the substitution at the C3 position with an alkyl group, are common features in pyrazole-based kinase inhibitors. nih.gov

Table 2: Examples of Biological Activities of Substituted Pyrazole-5-amine Derivatives

| Compound Class | Biological Activity | Potential Therapeutic Area |

| N-Aryl-3-alkyl-pyrazol-5-amines | Kinase Inhibition (e.g., JNK, Aurora kinases) | Cancer, Neurodegenerative Diseases |

| Substituted Pyrazol-5-amines | Anti-inflammatory (e.g., COX inhibition) | Inflammatory Disorders |

| Fused Pyrazolo[1,5-a]pyrimidines (derived from 5-aminopyrazoles) | Anticancer, Antimicrobial | Oncology, Infectious Diseases |

Another significant area of research is in anti-inflammatory agents . nih.gov The pyrazole ring is famously a core component of the selective COX-2 inhibitor Celecoxib. The anti-inflammatory potential of novel pyrazole derivatives continues to be an active area of investigation. nih.gov

Furthermore, the pyrazole-5-amine scaffold serves as a versatile precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines , which themselves exhibit a broad range of biological activities, including anticancer and antimicrobial properties. mdpi.com Therefore, This compound could also be explored as a key intermediate in the synthesis of novel fused heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c1-8(2)11-7-12(14)16(15-11)10-5-3-9(13)4-6-10/h3-8H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKDQHYGJZHGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 4 Fluorophenyl 3 Isopropyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis of the 1H-Pyrazol-5-amine Core with Fluorophenyl and Isopropyl Substituents

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesized precursors. For 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine (I), the most logical and widely practiced disconnection strategy involves breaking the N-N bond and the C-N bonds formed during the final ring-forming cyclization.

The primary disconnection is made across the N1-C5 and N2-C3 bonds of the pyrazole (B372694) ring. This approach is characteristic of the most common pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. This retrosynthetic step breaks the target molecule (I) into two key synthons: the (4-fluorophenyl)hydrazine (B109058) synthon (II) and a five-carbon synthon (III) containing an isopropyl group and the necessary functionality to form the C3, C4, and C5 atoms of the pyrazole ring.

The (4-fluorophenyl)hydrazine synthon (II) corresponds directly to the readily available reagent, (4-fluorophenyl)hydrazine . The five-carbon synthon (III) requires a 1,3-dielectrophilic character. For the synthesis of a 5-aminopyrazole, the ideal synthetic equivalent is a β-ketonitrile. Therefore, synthon (III) can be equated to 4-methyl-3-oxopentanenitrile (B1278294) . This precursor contains the isopropyl group destined for the C3 position, a ketone at the C3 position (relative to the nitrile), and a nitrile group which will ultimately form the C5-amine functionality.

This analysis simplifies the synthesis into a single, convergent step: the cyclocondensation of (4-fluorophenyl)hydrazine with 4-methyl-3-oxopentanenitrile.

Classical and Contemporary Approaches to Pyrazole-5-amine Synthesis

The synthesis of the pyrazole-5-amine scaffold is a well-documented area of heterocyclic chemistry, with several robust methods available. These range from classical cyclocondensation reactions to more modern multi-component strategies.

Cyclocondensation Reactions Involving Hydrazine Derivatives and 1,3-Dicarbonyl Precursors

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation reaction between a hydrazine derivative and a β-ketonitrile. beilstein-journals.orgnih.gov This reaction is a classic example of cyclocondensation, where two molecules combine to form a ring with the elimination of a small molecule, typically water.

The reaction mechanism is believed to proceed through two main steps. beilstein-journals.org First, the more nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs, where the second nitrogen atom of the hydrazine attacks the carbon of the nitrile group. Tautomerization of the resulting imine yields the aromatic 5-aminopyrazole product. The regioselectivity of the reaction, which determines the final position of the substituents on the pyrazole ring, is controlled by the initial nucleophilic attack on the carbonyl group. researchgate.netnih.gov

This method's versatility allows for the synthesis of a wide array of substituted 5-aminopyrazoles by simply varying the substituents on the hydrazine and β-ketonitrile precursors.

| Hydrazine Derivative | β-Ketonitrile Precursor | Resulting 5-Aminopyrazole Product |

| Phenylhydrazine | Benzoylacetonitrile | 5-Amino-1,3-diphenyl-1H-pyrazole |

| Methylhydrazine | 3-Oxobutanenitrile (Acetoacetonitrile) | 5-Amino-1,3-dimethyl-1H-pyrazole |

| Hydrazine Hydrate | 2-Cyano-N-phenylacetamide | 5-Amino-1H-pyrazole-4-carboxamide (phenylamide) |

| (4-Chlorophenyl)hydrazine | 4,4,4-Trifluoro-3-oxobutanenitrile | 5-Amino-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole |

Synthesis via Pyrazoline Intermediates and Subsequent Aromatization

An alternative route to pyrazoles involves the formation of a dihydropyrazole, or pyrazoline, intermediate, which is subsequently aromatized. nih.gov This two-step process typically begins with the reaction of a hydrazine with an α,β-unsaturated carbonyl compound or an α,β-unsaturated nitrile. This initial reaction forms the non-aromatic pyrazoline ring.

The subsequent aromatization step is crucial and can be achieved through oxidation. mdpi.com Various oxidizing agents can be employed for this transformation, including air, iodine, or potassium permanganate. This method provides access to pyrazoles that might be difficult to synthesize directly via 1,3-dicarbonyl condensation. For instance, a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was successfully synthesized via oxidative aromatization of the corresponding pyrazoline using glacial acetic acid. mdpi.com

Multi-component Reactions for Direct Construction of the Pyrazole Ring

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their high efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.comnih.gov Several MCRs have been developed for the direct synthesis of highly substituted pyrazoles. beilstein-journals.orgrsc.org

These reactions often involve the one-pot combination of three or more starting materials. A common MCR strategy for pyrazoles involves the reaction of an aldehyde, an active methylene (B1212753) compound (like a β-ketoester or malononitrile), and a hydrazine derivative. beilstein-journals.org For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can be catalyzed by ytterbium(III) perfluorooctanoate [Yb(PFO)₃] to produce persubstituted pyrazoles. beilstein-journals.org These methods offer significant advantages over traditional multi-step syntheses by reducing reaction time, purification steps, and waste generation.

Specific Synthetic Routes for this compound

Based on the retrosynthetic analysis and established methodologies, the most direct and practical route for the synthesis of this compound is the cyclocondensation of (4-fluorophenyl)hydrazine with 4-methyl-3-oxopentanenitrile .

The reaction involves the condensation of the hydrazine with the β-ketonitrile, typically under acidic or basic catalysis, or simply by heating the reactants in a suitable solvent such as ethanol (B145695) or acetic acid. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final aromatic pyrazole product. A similar procedure has been successfully used to synthesize the structurally related compound 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, where a β-ketonitrile was reacted with methylhydrazine in acetic acid. nih.gov

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and yield of the proposed synthesis can be significantly influenced by the reaction conditions. Optimization of these parameters is a critical step in developing a robust synthetic protocol. Key variables to consider include the choice of solvent, catalyst, reaction temperature, and the stoichiometry of the reactants.

Solvent: The polarity and boiling point of the solvent can affect reaction rates and solubility of reactants and intermediates. Common solvents for this type of condensation include ethanol, methanol, acetic acid, and toluene.

Catalyst: The cyclization can be catalyzed by either acid or base. Acetic acid often serves as both a solvent and a catalyst. nih.gov Basic catalysts, such as piperidine (B6355638) or sodium ethoxide, can also be effective in promoting the condensation.

Temperature: The reaction is typically performed at elevated temperatures, often at the reflux temperature of the chosen solvent, to drive the condensation and dehydration steps to completion.

Stoichiometry: While a 1:1 molar ratio of the hydrazine and β-ketonitrile is theoretically required, a slight excess of one reagent may be used to ensure the complete consumption of the other, which can simplify purification.

The following table outlines a hypothetical study for the optimization of the reaction, drawing on conditions used for similar pyrazole syntheses.

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Ethanol | None | 78 (Reflux) | 12 | 65 |

| 2 | Ethanol | Acetic Acid (10) | 78 (Reflux) | 8 | 78 |

| 3 | Toluene | None | 110 (Reflux) | 12 | 70 |

| 4 | Acetic Acid | - | 118 (Reflux) | 6 | 85 |

| 5 | Ethanol | Piperidine (5) | 78 (Reflux) | 8 | 72 |

| 6 | Acetic Acid | - | 100 | 6 | 82 |

Evaluation of Solvent Effects on Reaction Efficiency and Selectivity

Research into the synthesis of analogous pyrazole systems has demonstrated that solvent polarity, proticity, and boiling point play crucial roles. Polar protic solvents like ethanol, a common choice for such condensations, can facilitate the reaction by stabilizing charged intermediates but may also lead to side reactions or require longer heating times. In contrast, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylacetamide (DMAc) have often been found to provide superior results, leading to higher yields and shorter reaction times, even at ambient temperatures in some cases. The higher boiling points of these solvents also allow for a wider range of reaction temperatures.

The selectivity of the reaction, particularly the regioselectivity when using unsymmetrical β-dicarbonyl precursors, is also solvent-dependent. For the synthesis of this compound from its specific precursors, the regioselectivity is generally high due to the distinct reactivity of the ketone and nitrile functional groups, leading predominantly to the desired 5-amino isomer. However, the solvent can affect the rate of the initial condensation at the ketone versus the subsequent cyclization involving the nitrile group.

Table 1: Illustrative Comparison of Solvent Effects on the Synthesis of 1-Aryl-5-aminopyrazoles

| Solvent | Type | Typical Reaction Time (h) | Typical Yield (%) | Observations |

|---|---|---|---|---|

| Ethanol | Polar Protic | 8 - 16 | 65 - 80 | Standard conditions, often requires reflux. |

| Acetic Acid | Polar Protic (Acidic) | 4 - 8 | 70 - 85 | Can catalyze the reaction but may require neutralization during workup. |

| Dioxane | Nonpolar Aprotic | 12 - 24 | 50 - 70 | Generally slower reaction rates. |

| DMF | Polar Aprotic | 2 - 6 | 85 - 95 | Often provides excellent yields and faster reactions. |

| DMSO | Polar Aprotic | 2 - 6 | 80 - 92 | Similar to DMF, effective at accelerating the reaction. |

| Water | Polar Protic | 6 - 12 | 70 - 88 | Considered a green solvent, can be effective, sometimes with a co-catalyst. |

Development of Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. researchgate.netmdpi.com For the synthesis of this compound, several green methodologies can be employed to enhance sustainability.

Microwave-Assisted Synthesis: One of the most effective green chemistry tools is the use of microwave irradiation. nih.govnih.gov This technique often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov The reaction between 4-methyl-3-oxopentanenitrile and (4-fluorophenyl)hydrazine can be performed in a microwave reactor, often using a small amount of a high-boiling polar solvent like ethanol or DMF, or even under solvent-free conditions. nih.gov

Solvent-Free Reactions: Performing the condensation under solvent-free conditions is another key green approach. This can be achieved by grinding the reactants together, sometimes with a catalytic amount of an acid or base, and heating the mixture (either conventionally or with microwave irradiation). This method reduces solvent waste and simplifies product purification.

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign options like water or ethanol is preferred over hazardous solvents like DMF or chlorinated hydrocarbons. researchgate.net Aqueous syntheses of pyrazoles have been reported, sometimes using surfactants or phase-transfer catalysts to overcome solubility issues. researchgate.net

Catalysis: The use of reusable solid acid or base catalysts can also contribute to a greener synthesis by simplifying catalyst removal and reducing waste from stoichiometric reagents.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for 5-Aminopyrazoles

| Method | Conditions | Reaction Time | Yield | Green Advantages |

|---|---|---|---|---|

| Conventional Heating | Ethanol, Reflux | 8 - 12 hours | ~75% | Standard laboratory procedure. |

| Microwave Irradiation | Ethanol, 120 °C | 10 - 20 minutes | >90% | Drastic reduction in time and energy consumption. nih.gov |

| Solvent-Free | Grinding, 100 °C | 1 - 2 hours | ~85% | Eliminates solvent waste. |

| Aqueous Synthesis | Water, Catalyst, 90 °C | 6 - 10 hours | ~80% | Uses a safe, non-toxic, and inexpensive solvent. researchgate.net |

Derivatization Strategies of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives.

Functionalization at the Pyrazole Nitrogen Atoms

In this N-1 substituted pyrazole, the remaining nitrogen atom (N-2) is a pyridine-like, sp²-hybridized nitrogen. Direct N-alkylation or N-acylation at this position is generally difficult due to the reduced nucleophilicity of this nitrogen atom, especially compared to the N-1 (pyrrole-like) nitrogen in an unsubstituted pyrazole. wisc.edu However, the lone pair of electrons on the N-2 atom can still participate in reactions. It can act as a Lewis base to coordinate with metal centers, forming coordination complexes. Furthermore, under strongly acidic conditions, the N-2 atom can be protonated to form a pyrazolium (B1228807) salt, which can alter the reactivity of the entire ring system.

Transformations Involving the 5-Amino Group

The 5-amino group is the most versatile functional handle for the derivatization of this molecule. researchgate.net Its nucleophilic character allows for a wide range of transformations.

Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. These derivatives are often synthesized to explore structure-activity relationships in medicinal chemistry.

Formation of Fused Heterocycles: The 5-aminopyrazole moiety is a key building block for the synthesis of fused pyrazoloazines. mdpi.com For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines. mdpi.com Similarly, condensation with α,β-unsaturated ketones or aldehydes can yield pyrazolo[3,4-b]pyridines. mdpi.com These reactions significantly expand the structural complexity and chemical space of the derivatives.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting pyrazolediazonium salt is a versatile intermediate. It can be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) at the 5-position, effectively replacing the amino group. It can also be used in azo coupling reactions with electron-rich aromatic compounds to form azo dyes.

Imination: Condensation with aldehydes or ketones results in the formation of Schiff bases (imines), which can be further reduced to secondary amines or used as intermediates in other transformations.

Table 3: Summary of Transformations of the 5-Amino Group

| Reagent(s) | Product Type |

|---|---|

| Acetyl chloride / Base | N-(1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-yl)acetamide |

| Benzenesulfonyl chloride / Base | N-(1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-yl)benzenesulfonamide |

| Acetylacetone (B45752) / Acid | 7-(4-fluorophenyl)-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine |

| NaNO₂, HCl; then CuBr | 5-Bromo-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazole |

| Benzaldehyde / Acid | (E)-N-benzylidene-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine |

Modifications of the 4-Fluorophenyl Moiety

The 4-fluorophenyl ring at the N-1 position can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator. Since the para position is blocked by the pyrazole ring, electrophilic attack would be directed to the ortho positions (positions 2' and 6' relative to the pyrazole). The pyrazole ring itself is generally considered an electron-withdrawing group, which would further deactivate the phenyl ring towards electrophilic substitution. Reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) would likely proceed under forcing conditions to yield the corresponding 2-substituted-4-fluorophenyl derivatives.

Alternatively, nucleophilic aromatic substitution (SNAr) is a possibility. The electron-withdrawing pyrazole ring can activate the phenyl ring for nucleophilic attack, particularly at the position occupied by the fluorine atom (ipso-substitution) or at positions ortho and para to a strongly activating group, if present. Strong nucleophiles like methoxide (B1231860) or ammonia (B1221849) could potentially displace the fluoride (B91410) ion, although this typically requires harsh conditions unless further activating groups are present on the ring.

Alterations of the 3-Isopropyl Group

Direct functionalization of the 3-isopropyl group is challenging due to the high bond dissociation energy of its C-H bonds. However, certain transformations are plausible. The methine C-H bond of the isopropyl group is at a "benzylic-like" position relative to the pyrazole ring, making it the most likely site for radical reactions.

Free-Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light), selective bromination at the methine position could be achieved. This would yield 1-(4-fluorophenyl)-3-(1-bromo-1-methylethyl)-1H-pyrazol-5-amine. This halogenated intermediate could then be used in subsequent nucleophilic substitution or elimination reactions to introduce further diversity.

Oxidation: Strong oxidizing agents could potentially oxidize the isopropyl group. For example, vigorous oxidation might lead to the corresponding carboxylic acid (3-carboxy-1-(4-fluorophenyl)-1H-pyrazol-5-amine), though this could also affect other parts of the molecule. Milder, more selective oxidation could potentially yield the tertiary alcohol, 1-(4-fluorophenyl)-3-(2-hydroxypropan-2-yl)-1H-pyrazol-5-amine.

C-H Activation: Modern transition-metal-catalyzed C-H activation methodologies could offer a more controlled way to functionalize the isopropyl group, although this would require specific directing groups and catalyst systems, and examples on such simple alkyl groups on pyrazoles are not widespread. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Structural Proton Assignment and Coupling Analysis

The ¹H NMR spectrum of 1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-fluorophenyl group are expected to appear as two distinct multiplets due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine atom would likely resonate at a different chemical shift compared to the meta protons, presenting as a complex splitting pattern often approximating a triplet or a doublet of doublets.

The isopropyl group will be characterized by a septet for the methine proton, arising from coupling to the six equivalent methyl protons, and a doublet for the two methyl groups. The pyrazole (B372694) ring itself is anticipated to show a singlet for the proton at the C4 position. The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (ortho to F) | 7.45 - 7.55 | m | - |

| H (meta to F) | 7.10 - 7.20 | m | - |

| H-4 (pyrazole) | 5.80 | s | - |

| NH₂ | 4.50 | br s | - |

| CH (isopropyl) | 3.05 | sept | 6.9 |

| CH₃ (isopropyl) | 1.25 | d | 6.9 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. The carbon of the 4-fluorophenyl ring directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹Jcf). The other aromatic carbons will show smaller two-, three-, and four-bond couplings to the fluorine atom. The pyrazole ring carbons will have characteristic chemical shifts, with the C5 carbon bearing the amine group appearing at a relatively high field. The isopropyl group will display two signals corresponding to the methine and the two equivalent methyl carbons.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F (Ar) | 162.0 (d, ¹Jcf ≈ 245 Hz) |

| C-ipso (Ar) | 135.0 (d, ⁴Jcf ≈ 3 Hz) |

| C-ortho (Ar) | 120.0 (d, ³Jcf ≈ 8 Hz) |

| C-meta (Ar) | 116.0 (d, ²Jcf ≈ 22 Hz) |

| C-3 (pyrazole) | 155.0 |

| C-5 (pyrazole) | 148.0 |

| C-4 (pyrazole) | 95.0 |

| CH (isopropyl) | 27.0 |

| CH₃ (isopropyl) | 22.5 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key correlations are expected between the ortho and meta protons of the fluorophenyl ring, and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons, such as C4 of the pyrazole ring, the aromatic CH groups, and the isopropyl CH and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be crucial for establishing the connectivity of the different fragments of the molecule. For instance, correlations from the ortho protons of the fluorophenyl ring to the C5 of the pyrazole ring would confirm the attachment point. Similarly, correlations from the isopropyl methine proton to C3 and C4 of the pyrazole ring would verify its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry and conformation of the molecule, for example, by observing through-space interactions between the isopropyl group protons and the proton at C4 of the pyrazole ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the fluorophenyl ring will likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropyl group will be seen just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings are expected in the 1500-1620 cm⁻¹ region. A strong absorption band due to the C-F stretching vibration is anticipated around 1220 cm⁻¹.

Predicted FT-IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3450 | Medium |

| N-H Stretch (symmetric) | 3350 | Medium |

| Aromatic C-H Stretch | 3050 | Medium |

| Aliphatic C-H Stretch | 2960 | Strong |

| C=N / C=C Stretch (ring) | 1610, 1510 | Strong |

| N-H Bend | 1620 | Medium |

| C-F Stretch | 1220 | Strong |

Raman Spectroscopy for Molecular Vibrational Modes and Structural Conformation

Raman spectroscopy, being complementary to FT-IR, would provide further insights into the molecular vibrations. The symmetric vibrations of the molecule, particularly the breathing modes of the aromatic and pyrazole rings, are expected to give rise to strong Raman signals. The C-H stretching vibrations would also be visible. The C-F stretching vibration, which is strong in the IR spectrum, may be weaker in the Raman spectrum. The symmetric N-H stretch of the amine group might also be observable. Analysis of the low-frequency region could provide information about the conformational flexibility of the isopropyl group and the fluorophenyl ring relative to the pyrazole core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. Currently, specific high-resolution mass spectrometry data for this compound is not available in the reviewed scientific literature. Such data, when acquired, would be critical for confirming its elemental composition of C12H14FN3.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion, providing detailed information about the compound's structure and connectivity. The fragmentation pathways are characteristic of the molecule's functional groups and skeleton. A comprehensive search of scientific databases indicates that tandem mass spectrometry studies specifically detailing the fragmentation pathways of this compound have not yet been published. Elucidation of these pathways would offer significant insights into the stability of different parts of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of its molecular structure.

Single Crystal X-ray Diffraction: Determination of Bond Lengths, Angles, and Torsion Angles

Single crystal X-ray diffraction analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. As of the latest literature review, a single crystal X-ray diffraction study for this compound has not been reported. The acquisition of such data would enable the creation of a detailed data table of its key structural parameters. For related pyrazole derivatives, typical N-N bond lengths in the pyrazole ring are observed around 1.34 Å.

| Parameter | Value |

| Bond Lengths (Å) | Data Not Available |

| C-C (phenyl) | Data Not Available |

| C-N (pyrazole) | Data Not Available |

| N-N (pyrazole) | Data Not Available |

| C-F | Data Not Available |

| Bond Angles (°) | Data Not Available |

| C-N-N (pyrazole) | Data Not Available |

| N-N-C (pyrazole) | Data Not Available |

| Torsion Angles (°) | Data Not Available |

| Phenyl-Pyrazole | Data Not Available |

Note: The data in this table is pending experimental determination.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions significantly influence the material's bulk properties. In the absence of a crystal structure for this compound, a detailed analysis of its crystal packing and intermolecular interactions cannot be performed. In the crystal structures of similar amino-pyrazole compounds, intermolecular N-H···N and N-H···O hydrogen bonds are often observed, leading to the formation of extended networks.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bonding | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| π-π Stacking | Data Not Available | Data Not Available | Data Not Available | N/A |

Note: The data in this table is pending experimental determination.

Computational and Theoretical Investigations of 1 4 Fluorophenyl 3 Isopropyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to optimize the molecular geometry, finding the lowest energy conformation of the molecule. This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles. For pyrazole (B372694) derivatives, DFT has been successfully used to obtain optimized structures that show good agreement with experimental data from X-ray crystallography. nih.govmdpi.com

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrazole Ring Core (Hypothetical Data) This table is illustrative and not based on actual calculated data for 1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-N2 | 1.39 | C5-N1-N2 | 112.0 |

| N2-C3 | 1.32 | N1-N2-C3 | 106.0 |

| C3-C4 | 1.42 | N2-C3-C4 | 111.0 |

| C4-C5 | 1.38 | C3-C4-C5 | 105.0 |

| C5-N1 | 1.37 | C4-C5-N1 | 106.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov For various pyrazole derivatives, the HOMO-LUMO gap has been calculated to understand their charge transfer characteristics. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. eurjchem.com The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack). For pyrazole-containing compounds, MEP analysis has been used to identify the reactive sites, often showing negative potential around nitrogen atoms and other electronegative groups. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and delocalization of electron density. By quantifying the stabilization energies associated with these interactions, NBO analysis can explain the stability of different molecular conformations and the nature of chemical bonds within the molecule.

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov

IR: The vibrational frequencies and intensities of a molecule can be calculated to predict its infrared (IR) spectrum. These calculated frequencies are often scaled to better match experimental values. mdpi.com

UV-Vis: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) by determining the excitation energies and oscillator strengths of electronic transitions. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data This table is for illustrative purposes and does not represent actual calculated data for this compound.

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.0-8.0, Isopropyl CH: 3.0-3.5, NH₂: 4.0-5.0 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 115-160, Pyrazole carbons: 100-150 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: 3300-3500, C=N stretch: 1580-1620 |

| UV-Vis | Max. Absorption (λmax, nm) | ~250-350 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This approach can provide insights into the conformational flexibility of a molecule, its interactions with solvents, and its binding affinity to biological targets like proteins. For a molecule like this compound, MD simulations could be used to explore its dynamic behavior in different environments and to understand how it might interact with a receptor's active site.

Conformational Analysis and Dynamic Behavior in Solvated Environments

The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity and physical properties. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers for transitions between these conformations.

The dynamic behavior of nih.govThis compound in a solvated environment can be investigated using molecular dynamics (MD) simulations. By simulating the motion nih.govof the molecule and surrounding solvent molecules over time, MD can reveal how the solvent influences the conformational preferences and flexibility of the solute. For instance, in aqueous frontiersin.orgsolution, the amino group and the nitrogen atoms of the pyrazole ring can form hydrogen bonds with water molecules, which can stabilize certain conformations over others. The polarity of the solve researchgate.netnt can also affect the electrostatic interactions within the molecule, potentially altering the rotational barriers of the fluorophenyl and isopropyl groups.

Illustrative Conformat doaj.orgresearchgate.netional Data

Due to the absence of specific published data for this compound, the following table provides a hypothetical representation of dihedral angles for key rotations in the molecule, which would typically be determined through computational analysis.

| Dihedral Angle | Definition | Calculated Value (degrees) |

| τ1 (C-N-C-C) | Rotation of the fluorophenyl group | 35.2 |

| τ2 (C-C-C-H) | Rotation of the isopropyl group | 60.5 |

Note: The values in this table are for illustrative purposes and represent plausible conformations based on studies of similar molecules.

Investigation of Conformational Preferences of the Isopropyl and Fluorophenyl Groups

The rotational freedom of the isopropyl and fluorophenyl groups attached to the pyrazole core significantly contributes to the molecule's conformational diversity.

The isopropyl group's rotation is primarily governed by steric hindrance with the adjacent atoms on the pyrazole ring. Theoretical calculations can determine the energy barrier to rotation around the C-C bond connecting the isopropyl group to the pyrazole ring. The lowest energy conform ibm.comation would likely stagger the methyl groups of the isopropyl substituent with respect to the plane of the pyrazole ring to minimize steric clash.

The fluorophenyl group's conformational preference is influenced by a combination of steric and electronic factors. The fluorine atom, being highly electronegative, can engage in non-covalent interactions, such as dipole-dipole or halogen bonds, which can influence the preferred orientation of the phenyl ring relative to the pyrazole ring. The rotational barrier of nih.gov the fluorophenyl group is a key parameter that can be calculated to understand its flexibility. In related fluorophenyl-pyrazole systems, the dihedral angle between the phenyl and pyrazole rings has been found to be a critical factor in their crystal packing and biological activity.

Cheminformatnih.govics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be oup.comelsevierpure.comaip.orgresearchgate.netused to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

Descriptornih.govresearchgate.netresearchgate.netCalculation and Feature Selection for Structural Exploration

The first step in QSAR modeling is to represent the chemical structure numerically using molecular descriptors. These descriptors can be nih.govcategorized into several types:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP, polarizability, dipole moment, etc.

A large number of descri nih.govptors can be calculated for a single molecule. Therefore, a crucial step is feature selection , where the most relevant descriptors that correlate with the biological activity are identified. This helps to build a sim oup.comelsevierpure.comaip.orgresearchgate.netpler and more interpretable model and avoids overfitting. Common feature selection techniques include:

Genetic Algorithms (GA)

Stepwise Regression * oup.com Recursive Feature Eli oup.commination

Partial Least Squares researchgate.net (PLS)

Developmennih.govt of Predictive Models for Future Design Efforts

Once the most relevant descriptors are selected, a mathematical model is built to correlate these descriptors with the biological activity. Various statistical and machine learning methods can be employed for this purpose, including:

Multiple Linear Regression (MLR)

Partial Least Squares semanticscholar.org (PLS)

Support Vector Machin nih.goves (SVM)

Artificial Neural Networks (ANN)

The predictive power of the developed QSAR model is assessed through rigorous validation techniques, such as internal validation (cross-validation) and external validation (using a test set of compounds not used in model building).

Illustrative QSAR Mode nih.govl Statistics

The following table presents hypothetical statistical parameters for a QSAR model developed for a series of pyrazole analogs, illustrating the typical metrics used to evaluate model performance.

| Parameter | Value | Description |

| R² | 0.85 | Coefficient of determination for the training set |

| Q² | 0.72 | Cross-validated R² for the training set |

| R²_pred | 0.78 | R² for the external test set |

Note: These values are hypothetical and serve to illustrate the statistical validation of a QSAR model.

Pharmacophore Modeling Based on Structural Features

Pharmacophore modeling is another important computational technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active py nih.govacs.orgrazole derivatives, a pharmacophore model can be generated to highlight the key structural motifs responsible for their activity.

Common pharmacophoric fe researchgate.netatures include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive and Negative Ionizable Centers

For aminopyrazole derivatives, the amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. The fluorophenyl and isopropyl groups contribute to the hydrophobic character of the molecule. A well-defined pharmacoph mdpi.comnih.govnih.govresearchgate.netmdpi.comore model can be used as a 3D query to screen large chemical databases to identify new potential lead compounds.

Illustrative Pharmacop nih.govhore Features for a Pyrazole-based Kinase Inhibitor

| Feature | Description |

| HBD | Hydrogen Bond Donor (e.g., the 5-amino group) |

| HBA | Hydrogen Bond Acceptor (e.g., pyrazole nitrogen) |

| HY | Hydrophobic group (e.g., the isopropyl group) |

| AR | Aromatic Ring (e.g., the 4-fluorophenyl group) |

Note: This table illustrates a potential pharmacophore hypothesis for a pyrazole derivative based on common features found in kinase inhibitors.

Investigation of Chemical Reactivity and Mechanistic Pathways of 1 4 Fluorophenyl 3 Isopropyl 1h Pyrazol 5 Amine

Acid-Base Properties and Tautomerism Studies

A key feature of aminopyrazoles is their existence as a mixture of tautomers in solution. For 1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine, two principal forms of tautomerism are possible: annular prototropic tautomerism and amino-imino tautomerism. mdpi.combeilstein-journals.org Due to the N1-substitution with the fluorophenyl group, annular tautomerism involving the movement of a proton between N1 and N2 is blocked. However, amino-imino tautomerism is highly relevant. The compound can exist in the amine form (5-amino) or the imine form (5-imino), with the equilibrium depending on the solvent, temperature, and pH. mdpi.com Spectroscopic and computational studies on similar 5-aminopyrazoles generally indicate a strong preference for the amino tautomer due to the preservation of the aromaticity of the pyrazole (B372694) ring. nih.gov

Table 1: Potential Tautomeric Forms

| Tautomer Name | Chemical Structure | Notes |

|---|---|---|

| 5-Amino Tautomer |  |

Generally the most stable form, preserving the aromaticity of the pyrazole ring. |

| 5-Imino Tautomer |  |

Less stable tautomer; disrupts the aromatic sextet of the pyrazole ring. |

Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Ring

The 4-fluorophenyl group attached to the N1 position of the pyrazole ring is susceptible to electrophilic aromatic substitution (SEAr). The outcome of such reactions is governed by the directing effects of both the fluorine atom and the pyrazolyl substituent.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group, yet it deactivates the ring towards electrophilic attack due to its high electronegativity (inductive effect). wikipedia.org

Pyrazolyl Group: The N-pyrazolyl group is generally considered an activating group and is also ortho-, para-directing. researchgate.net

The combined influence of these two substituents determines the regioselectivity. The substitution will likely occur at the positions ortho to the activating pyrazolyl group (and meta to the fluorine) or ortho to the fluorine (and meta to the pyrazolyl group). Steric hindrance from the isopropyl group on the pyrazole ring might influence the preference for substitution at the position ortho to the fluorine. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Predicted Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-(4-Fluoro-3-nitrophenyl)-3-isopropyl-1H-pyrazol-5-amine |

| Bromination | Br₂ / FeBr₃ | 1-(3-Bromo-4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine |

| Sulfonation | Fuming H₂SO₄ | 2-Fluoro-5-(3-isopropyl-5-amino-1H-pyrazol-1-yl)benzenesulfonic acid |

Nucleophilic Reactions Involving the Pyrazol-5-amine Moiety

The this compound molecule possesses several nucleophilic sites, making it a versatile building block in synthesis. nih.gov The primary nucleophilic centers are the exocyclic 5-amino group and the C4 carbon of the pyrazole ring. nih.govpublish.csiro.au The N1 nitrogen is substituted and thus not typically nucleophilic.

The exocyclic amino group behaves as a typical primary amine and readily undergoes reactions such as acylation, alkylation, and condensation with carbonyl compounds to form amides, secondary/tertiary amines, and imines, respectively. researchgate.net The C4 position, being electron-rich, can participate in reactions with strong electrophiles, particularly under conditions that enhance its nucleophilicity, such as in Vilsmeier-Haack or Mannich reactions. pharmaguideline.com The relative reactivity of the 5-NH₂ and C4 positions often follows the order 5-NH₂ > C4-H. nih.gov

Table 3: Representative Nucleophilic Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-(1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-yl)acetamide |

| Schiff Base Formation | Benzaldehyde | N-benzylidene-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine |

| Michael Addition | Ethyl Acrylate | Reaction at C4 or N-alkylation of the amino group |

Cycloaddition Reactions and Fused Ring System Formation

5-Aminopyrazoles are highly valuable precursors for the synthesis of fused heterocyclic systems, acting as C,N-binucleophiles. researchgate.netnih.gov They react with various 1,3-dielectrophiles to construct fused six-membered rings. The reaction between this compound and β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, is a common route to pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, reactions with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines. nih.gov The regioselectivity of these cyclocondensation reactions is dictated by the initial site of nucleophilic attack, which is typically the more nucleophilic exocyclic amino group. nih.gov

Table 4: Formation of Fused Heterocyclic Systems

| Dielectrophilic Reagent | Fused Ring System Formed |

|---|---|

| β-Diketone (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine |

| β-Ketoester (e.g., Ethyl Acetoacetate) | Pyrazolopyrimidinone |

| α,β-Unsaturated Aldehyde/Ketone | Pyrazolo[3,4-b]pyridine |

| Ethoxymethylenemalononitrile | Pyrazolo[3,4-b]pyridine-5-carbonitrile |

Oxidation and Reduction Chemistry of the Pyrazole System

The pyrazole ring is an aromatic heterocycle and is generally stable towards both oxidation and reduction reactions. chemicalbook.com Under typical conditions, the pyrazole core of this compound would remain intact. Side-chain modifications are more common than ring transformations. For instance, the isopropyl group could potentially be oxidized to a carboxylic acid under very harsh oxidative conditions, though this would likely require forcing conditions that might also degrade other parts of the molecule. pharmaguideline.com

While the pyrazole ring itself is resistant, specific reagents can induce transformations. For example, some studies have reported the oxidative ring-opening of 1H-pyrazol-5-amines under mild, metal-free conditions to yield 3-diazenylacrylonitrile derivatives. researchgate.net Reduction of the pyrazole ring is also challenging and typically requires high-pressure catalytic hydrogenation, which would likely also reduce the fluorophenyl ring. The aromatization of a corresponding pyrazoline precursor is a more common reaction, often achieved with mild oxidizing agents, to synthesize the pyrazole ring. mdpi.com

Investigation of Dimerization and Oligomerization Pathways

Recent research has highlighted the capacity of 5-aminopyrazoles to undergo oxidative dimerization to form fused polycyclic systems. mdpi.comnih.gov These reactions are often promoted by copper catalysts and can be selectively tuned to produce different dimeric scaffolds through the direct coupling of C-H, N-H, and C-C bonds. researchgate.netresearchgate.net

For this compound, two primary dimerization pathways are anticipated:

Formation of Pyrazole-fused Pyridazines: This pathway involves a copper-catalyzed oxidative coupling of C-H/N-H and N-H/N-H bonds between two molecules of the aminopyrazole, leading to a dipyrazolo[3,4-c:4',3'-e]pyridazine core. mdpi.com

Formation of Pyrazole-fused Pyrazines: A different set of copper-catalyzed conditions can promote the coupling of C-H/C-H and N-H/N-H bonds, resulting in the formation of a dipyrazolo[3,4-b:3',4'-e]pyrazine structure. nih.govresearchgate.net

The chemoselectivity of these dimerization reactions is highly dependent on the specific copper catalyst, oxidant, and solvent system employed, allowing for a switchable synthesis of either the pyridazine (B1198779) or pyrazine-fused dimer. mdpi.com

Table 5: Potential Oxidative Dimerization Products

| Dimer Type | Coupling Pathway | General Conditions |

|---|---|---|

| Pyrazole-fused Pyridazine | C-H/N-H and N-H/N-H | Cu(OAc)₂, BPO, K₂S₂O₈ in Toluene |

| Pyrazole-fused Pyrazine | C-H/C-H and N-H/N-H | CuCl₂, 1,10-phenanthroline, TBPB, Na₂CO₃ in Toluene |

(BPO = Benzoyl Peroxide; TBPB = tert-butyl peroxybenzoate)

Structure Activity Relationship Sar and Molecular Recognition Studies in 1 4 Fluorophenyl 3 Isopropyl 1h Pyrazol 5 Amine Analogs

Design Principles for Modulating Molecular Recognition

The rational design of analogs of 1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine is guided by established principles of medicinal chemistry aimed at enhancing interactions with macromolecular targets, often protein kinases. dntb.gov.uanih.gov The pyrazole (B372694) ring itself acts as a versatile scaffold, providing a rigid framework for the precise spatial orientation of its substituents. mdpi.com Key design principles include:

Hydrogen Bonding: The 5-amino group is a critical hydrogen bond donor, often interacting with key residues in the hinge region of kinase ATP-binding pockets. nih.gov Modifications that maintain or enhance this interaction are prioritized.

Hydrophobic Interactions: The N1-aryl group and the C3-alkyl group typically occupy hydrophobic pockets within the binding site. Altering the size, shape, and lipophilicity of these groups can significantly impact binding affinity and selectivity. mdpi.com

Bioisosteric Replacement: Functional groups can be replaced with other groups (bioisosteres) that have similar physical or chemical properties to improve potency or pharmacokinetic profiles without drastically changing the binding mode. mdpi.com

Rational Design of Analogs based on Structural Alterations

Rational drug design involves the systematic modification of a lead compound to understand how each structural component contributes to its biological activity. nih.gov For this compound, SAR exploration focuses on its three main substituents.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. olemiss.edu The fluorine atom on the N1-phenyl ring of the title compound can significantly influence molecular interactions. nih.gov

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds (C-F···H-N), halogen bonds, and multipolar interactions, which can enhance binding affinity. acs.org

Increased Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access hydrophobic binding pockets. olemiss.edu

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s. This can increase the compound's metabolic stability and half-life. mdpi.com

Modulation of pKa: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby acidic or basic centers, potentially altering ionization states and binding interactions. olemiss.edu

SAR studies often explore moving the fluorine to the ortho or meta positions or introducing additional fluorine atoms. These changes can alter the orientation of the phenyl ring within the binding pocket and fine-tune electronic properties. acs.orgnih.gov For example, a shift from a para-fluoro to an ortho-fluoro substitution could introduce new interactions or create steric hindrance, leading to a different selectivity profile.

Table 1: Hypothetical Impact of Fluorine Substitution on Receptor Binding Affinity

| Analog | Substitution on Phenyl Ring | Hypothesized Effect on Binding Affinity (Kd) | Rationale |

|---|---|---|---|

| Parent Compound | 4-Fluoro | Baseline | Favorable hydrophobic and potential polar interactions. |

| Analog A | Unsubstituted | Likely Decreased | Loss of favorable fluorine-specific interactions. |

| Analog B | 2-Fluoro | Variable | Potential for new ortho-position interactions or steric clash. nih.gov |

| Analog C | 2,4-Difluoro | Potentially Increased | Enhanced lipophilicity and potential for multiple polar contacts. |

| Analog D | 4-Trifluoromethyl | Potentially Increased | Significantly increased lipophilicity; strong electron-withdrawing effect. olemiss.edu |

The substituent at the C3 position of the pyrazole ring is crucial for establishing interactions within the binding site and often plays a key role in determining selectivity. nih.gov The isopropyl group in the title compound is a moderately bulky, hydrophobic moiety.

Steric Influence and Selectivity: The size and shape of the C3-substituent can act as a "gatekeeper," allowing the molecule to fit into the binding site of one protein but not another. For instance, replacing the isopropyl group with a smaller methyl group might allow for binding to a wider range of targets, potentially reducing selectivity. Conversely, introducing a larger group like a tert-butyl or a cyclopropyl ring could enhance selectivity for targets with a correspondingly larger and specifically shaped pocket. mdpi.com SAR studies have shown that even small changes at this position can significantly alter biological activity. acs.org

Table 2: Hypothetical Impact of C3-Alkyl Substitution on Binding Selectivity

| Analog | C3-Substituent | Hypothesized Selectivity Profile | Rationale |

|---|---|---|---|

| Parent Compound | Isopropyl | Baseline | Moderate size and hydrophobicity, fits specific pockets. |

| Analog E | Methyl | Potentially Decreased | Smaller size may allow binding to a broader range of targets. mdpi.com |

| Analog F | Cyclopropyl | Potentially Increased | Rigid structure imposes specific conformational constraints. |

| Analog G | tert-Butyl | Potentially Increased | Larger steric bulk restricts binding to targets with larger pockets. |

| Analog H | Phenyl | Variable | Introduces potential for π-stacking but significantly alters size and shape. nih.gov |

Orientation and Vector: The N1-substituent acts as a vector, directing other parts of the molecule into specific regions of the binding pocket. The pyrazole often serves as a linker that provides an extended conformation for the N1-substituent to reach deeper into the active site. mdpi.com

π-π Stacking: An aromatic ring at the N1 position, such as the 4-fluorophenyl group, can engage in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

Electronic Modulation: The electronic properties of the N1-substituent can influence the acidity of the pyrazole ring's C-H bonds and the basicity of the N2 nitrogen, which can be critical for certain binding interactions or for the molecule's pharmacokinetic properties. mdpi.com

Table 3: Hypothetical Impact of N1-Aryl Substitution on Molecular Properties

| Analog | N1-Substituent | Hypothesized Effect | Rationale |

|---|---|---|---|

| Parent Compound | 4-Fluorophenyl | Baseline | Balanced lipophilicity and potential for π-stacking and halogen interactions. |

| Analog I | Phenyl | Similar binding, altered electronics | Maintains π-stacking potential, removes polar contact. |

| Analog J | 4-Methoxyphenyl | Altered polarity and H-bonding | Introduces a potential hydrogen bond acceptor. |

| Analog K | Pyridin-4-yl | Increased polarity, H-bond acceptor | Introduces a basic nitrogen, potentially improving solubility and forming H-bonds. |

| Analog L | Cyclohexyl | Loss of aromaticity | Removes π-stacking ability, replaced by aliphatic hydrophobic interactions. |

In Silico Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ajol.info This method is invaluable in the rational design of pyrazole analogs, as it provides insights into the molecular interactions that govern binding before synthesis is undertaken. uomustansiriyah.edu.iqnih.gov

The process generally involves:

Preparation of Receptor and Ligand: High-resolution crystal structures of target proteins are obtained from databases like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket. The ligand (e.g., this compound) is built and its energy is minimized to achieve a stable conformation. nih.gov

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's active site. nih.gov

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govnih.gov

For pyrazole-based compounds, a common hypothetical target class is the protein kinase family, due to the scaffold's proven success as a "hinge-binder". mdpi.comdntb.gov.uanih.gov In a typical kinase binding mode, the 5-aminopyrazole moiety would be predicted to form one or two hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues (e.g., Cys133 in PLK1). nih.gov

The N1-(4-fluorophenyl) group would likely be oriented towards the solvent-exposed region or a shallow hydrophobic pocket, where the fluorine atom could form specific polar interactions.

The C3-isopropyl group would project into a deeper, more constrained hydrophobic pocket, often called the "gatekeeper" pocket. The fit of this group is often a primary determinant of kinase selectivity. mdpi.com

The 5-amino group would anchor the molecule in the ATP-binding site by forming crucial hydrogen bonds with the kinase hinge region. nih.govnih.gov

Docking studies can generate quantitative predictions of binding affinity, allowing for the ranking of designed analogs. These scores, combined with an analysis of the predicted interactions, guide the selection of which analogs to synthesize and test experimentally. nih.gov

Table 4: Hypothetical In Silico Docking Results of Analogs Against a Protein Kinase Target (e.g., a JNK or PLK Isoform)

| Analog | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions with Hypothetical Target |

|---|---|---|

| Parent Compound | -9.5 | H-bond from 5-NH2 to hinge; Hydrophobic contact from isopropyl group; π-π stacking from 4-F-phenyl. nih.gov |

| Analog E (C3-Methyl) | -8.8 | H-bond from 5-NH2 to hinge; Suboptimal hydrophobic contact from smaller methyl group. mdpi.com |

| Analog G (C3-tert-Butyl) | -8.2 | H-bond from 5-NH2 to hinge; Steric clash of bulky tert-butyl group with gatekeeper residue. |

| Analog K (N1-Pyridinyl) | -9.9 | H-bond from 5-NH2 to hinge; Additional H-bond from pyridine-N to a solvent-exposed residue. |

| Analog D (N1-CF3-phenyl) | -10.3 | H-bond from 5-NH2 to hinge; Strong hydrophobic interactions from trifluoromethylphenyl group. olemiss.edu |

Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

The molecular interactions of 1-(4-fluorophenyl)-3-substituted-1H-pyrazol-5-amine analogs are crucial in determining their binding affinity and selectivity for various biological targets. The interplay of hydrogen bonding, hydrophobic, and electrostatic forces dictates the orientation of these compounds within protein active sites.

Hydrogen Bonding: The 5-amino group on the pyrazole core is a key hydrogen bond donor. X-ray crystallography studies of a series of 5-amino-1-(4-fluorophenyl)-1H-pyrazol analogs developed as p38 MAP kinase inhibitors revealed a critical hydrogen bond. The exocyclic amine forms a unique hydrogen bond with the backbone carbonyl of threonine 106 in the ATP binding pocket of the p38α enzyme. nih.gov This interaction is considered a significant contributor to the high selectivity of these compounds for p38 kinase. nih.gov

Furthermore, crystallographic analysis of related analogs, such as 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, shows the amino group acting as a hydrogen bond donor to two different molecules in the crystal lattice. Specifically, it forms intermolecular hydrogen bonds with the nitrogen atom of a pyridine ring and the fluorine atom of a 4-fluorophenyl ring. nih.gov In another analog, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the amino group again forms two intermolecular hydrogen bonds: one to a pyridine nitrogen and another to an oxygen atom of a nitro group. nih.gov These findings underscore the capacity of the 5-amino group to engage in multiple hydrogen bonding interactions, stabilizing the ligand-protein complex. The fluorine atom of the 4-fluorophenyl group, while generally a weak hydrogen bond acceptor, can also participate in these interactions, as seen in the crystal packing of some analogs. nih.govmdpi.com

| Interacting Group (Ligand) | Interacting Group (Protein/Molecule) | Bond Type | Reference |

| 5-Amino Group | Threonine 106 (p38α) | Hydrogen Bond | nih.gov |

| 5-Amino Group | Pyridine Nitrogen | Hydrogen Bond | nih.govnih.gov |

| 5-Amino Group | 4-Fluorophenyl Fluorine | Hydrogen Bond | nih.gov |

| 5-Amino Group | Nitro Group Oxygen | Hydrogen Bond | nih.gov |

Hydrophobic Interactions: The 1-(4-fluorophenyl) and 3-isopropyl groups are the primary contributors to hydrophobic interactions. The phenyl ring at the N1 position of the pyrazole core typically occupies a hydrophobic pocket within the target's active site. The fluorine substitution on this ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing membrane permeability and metabolic stability. mdpi.com The isopropyl group at the C3 position further contributes to van der Waals and hydrophobic interactions with nonpolar amino acid residues. In broader studies of pyrazole analogs, halogenated phenyl rings have been shown to promote hydrophobic interactions with target enzymes.

Electrostatic Interactions: While the primary scaffold of this compound is largely hydrophobic, electrostatic interactions become significant in analogs featuring additional polar or charged moieties. Molecular docking studies of a similar 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole scaffold against the human estrogen receptor alpha (ERα) highlighted interactions with charged amino acid residues. mdpi.com Specifically, the study noted interactions with Arginine 394 and Glutamic acid 353, suggesting that electrostatic forces such as salt bridges or polar contacts play a role in the binding of pyrazole derivatives to certain targets. mdpi.com The introduction of acidic or basic functional groups onto the core structure can therefore be used to target specific charged residues within an active site, significantly influencing binding affinity and selectivity.

Fragment-Based Drug Design (FBDD) Approaches using the Pyrazol-5-amine Core

The pyrazol-5-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets with high affinity. nih.gov This versatility makes the pyrazol-5-amine core an excellent starting point for Fragment-Based Drug Design (FBDD). FBDD is a drug discovery paradigm that begins by screening small, low-complexity molecules (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, lead-like molecules.

The 1-(4-fluorophenyl)-1H-pyrazol-5-amine core represents a well-validated fragment or starting point for such campaigns. Its ability to present substituents in distinct vectors from the N1, C3, and C4 positions allows for systematic exploration of the chemical space within a target's binding site.

A notable example that mirrors the FBDD philosophy is the optimization of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl-3-phenylmethanones as p38 MAP kinase inhibitors. nih.gov The initial high-throughput screening hit contained the core 1-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold. X-ray crystallography of this initial hit bound to p38α provided a detailed map of the binding pocket and crucial interactions, such as the hydrogen bond from the 5-amino group. nih.gov

The general strategy for using the pyrazol-5-amine core in FBDD can be summarized in the following steps:

Fragment Screening: A library of diverse pyrazol-5-amine fragments, with small substituents at the N1, C3, and C4 positions, is screened against the target protein using biophysical methods (e.g., X-ray crystallography, NMR, surface plasmon resonance).

Hit Validation & Structural Analysis: The binding mode of validated hits is determined, typically through co-crystallography, to identify key interactions and available vectors for chemical elaboration.

Fragment Evolution/Linking: The initial fragment is systematically grown by adding chemical functionality that can form additional favorable interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) with the target protein, thereby increasing binding affinity. Alternatively, two or more fragments binding to adjacent sites can be linked together.

Lead Optimization: The resulting potent compounds are further refined to optimize pharmacokinetic and pharmacodynamic properties (e.g., solubility, metabolic stability, oral bioavailability).

This approach leverages the inherent binding capabilities of the pyrazol-5-amine scaffold, allowing for the efficient, structure-guided development of potent and selective inhibitors for a wide range of protein targets.

Potential Applications of 1 4 Fluorophenyl 3 Isopropyl 1h Pyrazol 5 Amine in Advanced Research Domains

Utilization as a Synthetic Synthon in Complex Molecule Assembly

5-Aminopyrazoles are well-established as key building blocks in the synthesis of fused heterocyclic systems. nih.govbeilstein-journals.orgbeilstein-journals.org These compounds can react with various bielectrophilic reagents to construct a diverse range of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. nih.govbeilstein-journals.orgbeilstein-journals.org The reaction pathways often involve condensation and cyclization reactions, where the 5-amino group and an adjacent ring carbon or nitrogen atom participate in the formation of the new ring. For instance, the condensation of 5-aminopyrazoles with 1,3-dielectrophiles is a widely employed strategy for the preparation of bicyclic nitrogen heterocycles. beilstein-journals.org

The presence of the 4-fluorophenyl group at the N1 position can influence the reactivity of the pyrazole (B372694) ring through its electronic effects. The fluorine atom, being highly electronegative, can modulate the electron density of the pyrazole ring, which in turn can affect the regioselectivity of its reactions. olemiss.edu This modulation is a critical aspect in the design of synthetic routes for complex molecules where precise control over reaction outcomes is paramount.